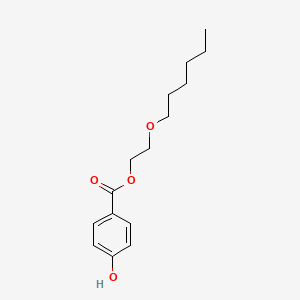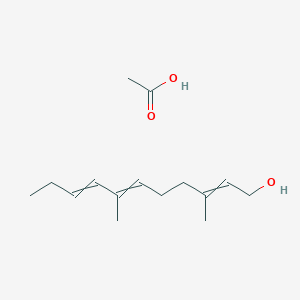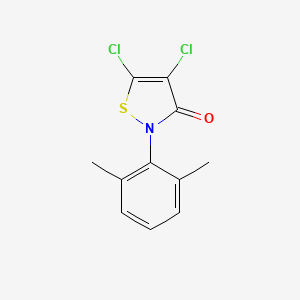
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one is a chemical compound known for its unique structure and properties It is a member of the thiazolone family, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols, forming new derivatives with potentially different properties.
Scientific Research Applications
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial agents, making it a subject of interest in the development of new antibiotics.
Medicine: Research has indicated that certain derivatives of this compound may have anti-inflammatory and anticancer properties, leading to studies on their potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic processes. In the case of its potential anticancer properties, the compound may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one can be compared with other thiazolone derivatives, such as:
4,5-Dichloro-2-phenyl-1,2-thiazol-3(2H)-one: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and biological activity.
4,5-Dichloro-2-(4-methylphenyl)-1,2-thiazol-3(2H)-one: The presence of a methyl group at a different position can lead to variations in its chemical behavior and applications.
Properties
CAS No. |
142060-13-7 |
|---|---|
Molecular Formula |
C11H9Cl2NOS |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3 |
InChI Key |
JCWVNNBEJKMGTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
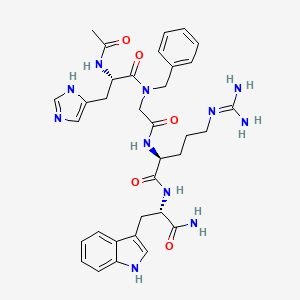
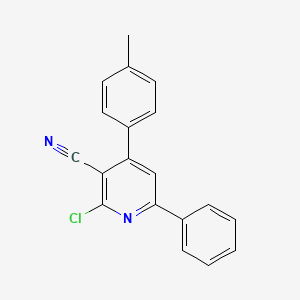
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
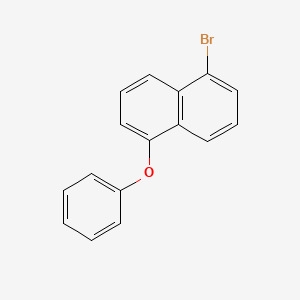
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
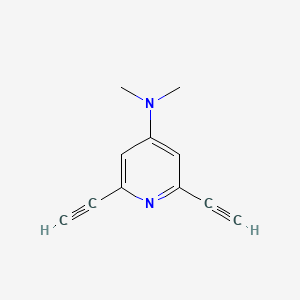
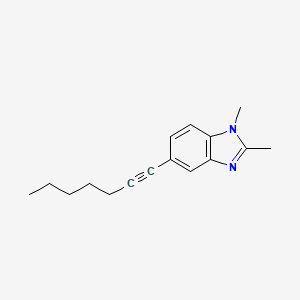
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)

